molecular formula C34H50ClN9O8S2 B13851093 N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor

N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor

Cat. No.: B13851093
M. Wt: 812.4 g/mol
InChI Key: TZJWGCWKJNSENE-CQASVOJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a difluorophenylcyclopropyl group and a chlorinated pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor typically involves multiple steps, including the formation of the difluorophenylcyclopropyl group and the chlorinated pyrimidine ring. Common reagents used in these reactions include halogenating agents, cyclopropanating agents, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor may include other difluorophenylcyclopropyl derivatives and chlorinated pyrimidine compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C34H50ClN9O8S2

Molecular Weight

812.4 g/mol

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[[5-[[3-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-6-chloro-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C34H50ClN9O8S2/c1-7-13-53-31-38-27(35)21(28(39-31)36-17-15-19(47-11-9-45)25-23(17)49-33(3,4)51-25)37-29-22-30(41-32(40-29)54-14-8-2)44(43-42-22)18-16-20(48-12-10-46)26-24(18)50-34(5,6)52-26/h17-20,23-26,45-46H,7-16H2,1-6H3,(H,36,38,39)(H,37,40,41)/t17-,18-,19+,20+,23+,24+,25-,26-/m1/s1

InChI Key

TZJWGCWKJNSENE-CQASVOJLSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)N[C@@H]6C[C@@H]([C@@H]7[C@H]6OC(O7)(C)C)OCCO

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5=C(N=C(N=C5Cl)SCCC)NC6CC(C7C6OC(O7)(C)C)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.